RA190 - 1617495-03-0

RA190

Catalog Number: EVT-281698
CAS Number: 1617495-03-0
Molecular Formula: C28H23Cl5N2O2
Molecular Weight: 596.754
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RA190 is a bis-benzylidine piperidone-based molecule investigated for its anticancer properties. [, , , , , , , , , , ] It functions as a candidate inhibitor of RPN13 (iRPN13), also known as ADRM1. [, , , , , , , ] RPN13 is a ubiquitin receptor located within the 19S regulatory particle of the 26S proteasome, a cellular complex responsible for degrading proteins tagged with ubiquitin. [, , , , , , , , ]

Synthesis Analysis

While several papers discuss RA190's activity, detailed synthesis protocols are limited in the provided abstracts. One study mentions the substitution of m,p-chloro groups in the parent compound with p-nitro groups to generate a more potent analog, RA183. [] This suggests potential modifications to the core structure for improving activity. More detailed synthetic procedures may be found in the full research articles.

Molecular Structure Analysis

RA190 is characterized by a central piperidone ring flanked by two benzylidene groups, each with two chlorine atoms. [, , , , ] The molecule contains a Michael acceptor moiety, which is crucial for its covalent binding to RPN13. [] Research has focused on modifying the central piperidone ring and aromatic substituents to enhance potency. [, ] Structural analyses, potentially using techniques like NMR or X-ray crystallography, are needed to fully elucidate the relationship between structure and activity.

Mechanism of Action

RA190 inhibits proteasome function by binding to RPN13, a key ubiquitin receptor within the 19S regulatory particle. [, , , , , , ] This binding disrupts the recognition and processing of ubiquitinated proteins, leading to their accumulation. [, , , , , ] This build-up of misfolded proteins triggers a cellular stress response, including endoplasmic reticulum stress, oxidative stress, and activation of the unfolded protein response, ultimately leading to apoptosis. [, , , ] Furthermore, RA190 has been shown to inhibit the NFκB signaling pathway, a key regulator of cell survival and proliferation. [, , ]

Physical and Chemical Properties Analysis

Limited information is available regarding RA190’s specific physical and chemical properties within the provided abstracts. One study indicates its rapid clearance from plasma, likely due to degradation to an active metabolite, RA9. [] Determining its solubility, stability, and other pharmacokinetic properties is crucial for developing it as a potential therapeutic agent.

Applications
  • Anticancer Activity: RA190 exhibits promising anticancer activity in vitro and in vivo against various cancers, including multiple myeloma, ovarian cancer, hepatocellular carcinoma, and breast cancer. [, , , , , , , , , , , , , ] Its efficacy against solid tumors, where traditional proteasome inhibitors like bortezomib show limited activity, is noteworthy. [, , , ]
  • Overcoming Drug Resistance: RA190 has demonstrated potential in overcoming resistance to existing proteasome inhibitors like bortezomib. [] This suggests its utility in treating relapsed or refractory cancers.
  • Enhancing Immune Response: Research suggests RA190 can reverse immunosuppression by modulating the function of myeloid-derived suppressor cells (MDSCs), key players in tumor-mediated immune evasion. [] This finding indicates potential for RA190 in combination with immunotherapy approaches.
  • Restoring Anti-viral Immunity: Recent studies highlight the potential of RA190 in restoring anti-viral immune responses in multiple myeloma, particularly concerning COVID-19 susceptibility. [, ] By upregulating TBK1, a critical kinase in the type I interferon pathway, RA190 could improve immune responses against viral infections in immunocompromised individuals.
Future Directions
  • Optimization of Pharmacokinetic Properties: Addressing the rapid clearance of RA190 from plasma is crucial for improving its therapeutic potential. [] Developing analogs with improved stability and bioavailability will be essential.
  • Exploration of Combination Therapies: Combining RA190 with other anticancer agents, such as cisplatin or doxorubicin, or immunotherapies could enhance its efficacy and potentially overcome drug resistance. []
  • Evaluation of Immunomodulatory Effects: Further exploration of RA190's impact on the immune system, particularly its effects on MDSCs and pDCs, could lead to novel therapeutic approaches for cancer and infectious diseases. [, , ]

Bortezomib

Compound Description: Bortezomib is a clinically approved proteasome inhibitor used to treat relapsed multiple myeloma. It functions by inhibiting the 20S catalytic core of the 26S proteasome. []

RA183

Compound Description: RA183 is a bis-benzylidine piperidone-based compound, structurally similar to RA190. It demonstrates enhanced covalent binding to cysteine 88 of RPN13 compared to RA190 due to the substitution of the m,p-chloro groups with p-nitro groups. [] RA183 exhibits potent anti-cancer activity, particularly against high-grade ovarian cancer, triple-negative breast cancer, and multiple myeloma cell lines. []

Relevance: RA183's close structural similarity to RA190 and its shared mechanism of action involving covalent binding to RPN13 make it a highly relevant compound. [, ] Both compounds effectively inhibit the ubiquitin-proteasome system, leading to the accumulation of polyubiquitinated proteins and ultimately resulting in apoptosis. []

RA375

Compound Description: RA375 is another bis-benzylidine piperidone-based RPN13 inhibitor, structurally related to both RA190 and RA183. It possesses nitro ring substituents and an additional chloroacetamide warhead, contributing to its ten-fold higher potency compared to RA190. [] RA375 effectively inhibits proteasome function, leading to the accumulation of polyubiquitinated proteins, triggering ER stress, oxidative stress, and ultimately apoptosis. []

Relevance: RA375 is structurally similar to RA190 and shares its mechanism of action, making it a highly relevant compound. [, ] The enhanced potency of RA375 highlights the potential for structural modifications to improve the efficacy of RPN13 inhibitors like RA190. []

Up284

Compound Description: Up284 represents a second-generation small molecule inhibitor of RPN13, structurally distinct from the bis-benzylidine piperidone class. It features a central spiro-carbon ring instead of the piperidone core found in RA190. [] Up284 demonstrates potent anti-cancer activity across a range of cancer cell lines, including those resistant to bortezomib or cisplatin. []

Relevance: Despite the structural difference, Up284 mimics the activity of RA190 by targeting RPN13 and inhibiting proteasome function. [, ] This highlights the potential for developing structurally diverse RPN13 inhibitors with improved drug-like properties compared to RA190. []

KDT-11

Compound Description: Although a detailed description is not provided in the provided papers, KDT-11 is mentioned alongside RA190 as a potential clinical candidate for targeting ADRM1 in intrahepatic cholangiocarcinoma treatment. []

Relevance: The mention of KDT-11 in the context of ADRM1 inhibition suggests a similar mechanism of action to RA190, making it a relevant compound for further investigation. [] The specific structural details and properties of KDT-11 would require further research.

Properties

CAS Number

1617495-03-0

Product Name

1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one hydrochloride

IUPAC Name

(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride

Molecular Formula

C28H23Cl5N2O2

Molecular Weight

596.754

InChI

InChI=1S/C28H22Cl4N2O2.ClH/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19;/h1-13,26H,14-16,33H2;1H/b20-10-,21-11-;/t26-;/m0./s1

InChI Key

UMWXLEVUBFNYIK-VXWDMQPRSA-N

SMILES

C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N.Cl

Solubility

Soluble in DMSO

Synonyms

RA190; RA-190; RA 190

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.